2-Chloro-6-methyl-4-phenylquinoline
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Overview
Description
2-Chloro-6-methyl-4-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C16H12ClN. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The compound features a quinoline core structure with chlorine and phenyl substituents, making it a significant molecule in various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-4-phenylquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacob and Friedländer synthesis protocols are well-known for constructing the quinoline scaffold . These methods typically involve the reaction of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to construct and functionalize the quinoline core . These methods are designed to be environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methyl-4-phenylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, dihydroquinolines, and biaryl derivatives .
Scientific Research Applications
2-Chloro-6-methyl-4-phenylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It serves as a precursor for developing pharmaceutical agents with therapeutic potential.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-4-phenylquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline
- 6-Methylquinoline
- 4-Phenylquinoline
- 2,6-Dichloro-4-phenylquinoline
Uniqueness
2-Chloro-6-methyl-4-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H12ClN |
---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
2-chloro-6-methyl-4-phenylquinoline |
InChI |
InChI=1S/C16H12ClN/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
UUMRJACMPNQQIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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